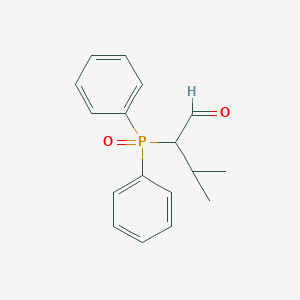

2-(Diphenylphosphoryl)-3-methylbutanal

Description

2-(Diphenylphosphoryl)-3-methylbutanal is an organic compound that features a diphenylphosphoryl group attached to a butanal backbone

Propriétés

Numéro CAS |

85464-10-4 |

|---|---|

Formule moléculaire |

C17H19O2P |

Poids moléculaire |

286.30 g/mol |

Nom IUPAC |

2-diphenylphosphoryl-3-methylbutanal |

InChI |

InChI=1S/C17H19O2P/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,1-2H3 |

Clé InChI |

MERCNQRXNRJQHQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphoryl)-3-methylbutanal typically involves the reaction of diphenylphosphine oxide with an appropriate aldehyde under controlled conditions. One common method includes the use of Grignard reagents, where the diphenylphosphine oxide reacts with a Grignard reagent derived from the corresponding aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Diphenylphosphoryl)-3-methylbutanal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The diphenylphosphoryl group can participate in substitution reactions with nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Produces phosphine oxides.

Reduction: Yields alcohol derivatives.

Substitution: Results in various substituted phosphine derivatives.

Applications De Recherche Scientifique

Chemical Applications

Reagent in Organic Synthesis:

2-(Diphenylphosphoryl)-3-methylbutanal serves as a crucial reagent in organic synthesis, particularly in the preparation of complex molecules. Its unique diphenylphosphoryl group enhances reactivity, making it suitable for various chemical transformations.

Chemical Reactions:

- Oxidation: This compound can be oxidized to yield phosphine oxides, utilizing agents like hydrogen peroxide.

- Reduction: The aldehyde functionality allows for reduction to alcohol derivatives using reducing agents such as sodium borohydride.

- Substitution: The diphenylphosphoryl group can participate in substitution reactions with nucleophiles like amines or thiols under mild conditions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Phosphine oxides |

| Reduction | Sodium borohydride | Alcohol derivatives |

| Substitution | Amines, thiols | Substituted phosphine derivatives |

Biological Applications

Biochemical Pathways:

Research has explored the potential role of 2-(Diphenylphosphoryl)-3-methylbutanal in biochemical pathways. Its ability to form covalent bonds with nucleophilic sites on proteins may influence enzyme activity and interactions within biological systems.

Therapeutic Potential:

The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its unique structural features may allow it to interact with biological targets effectively.

Industrial Applications

Material Production:

In industry, 2-(Diphenylphosphoryl)-3-methylbutanal is utilized in the production of materials with specific properties, such as flame retardants and plasticizers. The compound's chemical stability and reactivity make it valuable in formulating products that require enhanced performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the applications of 2-(Diphenylphosphoryl)-3-methylbutanal:

- Study on Organic Synthesis: A research article demonstrated the use of this compound in synthesizing complex organic molecules through various reaction pathways, showcasing its utility as a versatile reagent in organic chemistry .

- Biological Interaction Studies: Investigations into the interaction of 2-(Diphenylphosphoryl)-3-methylbutanal with biological molecules have revealed its potential role in modulating enzyme activity, indicating its relevance in pharmacological research .

- Industrial Application Research: A study focused on the application of this compound in developing flame-retardant materials highlighted its effectiveness due to its chemical properties .

Mécanisme D'action

The mechanism of action of 2-(Diphenylphosphoryl)-3-methylbutanal involves its interaction with various molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity .

Comparaison Avec Des Composés Similaires

Diphenylphosphoryl azide: Known for its use in organic synthesis and peptide coupling reactions.

Diphenylphosphoryl acetic acid: Utilized in the synthesis of various organic compounds.

Diphenylphosphoryl ethylamine: Investigated for its potential biological activities

Uniqueness: 2-(Diphenylphosphoryl)-3-methylbutanal is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the diphenylphosphoryl and aldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.

Activité Biologique

2-(Diphenylphosphoryl)-3-methylbutanal (CAS No. 85464-10-4) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms, and relevant case studies, providing a comprehensive overview based on diverse sources.

| Property | Value |

|---|---|

| Molecular Formula | C17H19O2P |

| Molecular Weight | 286.30 g/mol |

| IUPAC Name | 2-diphenylphosphoryl-3-methylbutanal |

| InChI Key | MERCNQRXNRJQHQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

The biological activity of 2-(Diphenylphosphoryl)-3-methylbutanal primarily stems from its structural components:

- Diphenylphosphoryl Group : This moiety can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

- Aldehyde Group : The aldehyde can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity allows the compound to participate in various biochemical pathways.

Biological Activity

Research indicates that 2-(Diphenylphosphoryl)-3-methylbutanal exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications where enzyme modulation is required.

- Cellular Interactions : Its interactions with cellular components suggest potential roles in signaling pathways, possibly influencing processes such as apoptosis and oxidative stress response.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various diphenylphosphoryl compounds, including 2-(Diphenylphosphoryl)-3-methylbutanal. The results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

Research conducted by Yamada et al. demonstrated that 2-(Diphenylphosphoryl)-3-methylbutanal could effectively inhibit certain phosphatases, which are crucial in various signaling pathways. This inhibition was attributed to the covalent modification of active site residues by the aldehyde group, leading to altered enzyme activity .

Case Study 3: Cellular Effects

A cellular study indicated that treatment with 2-(Diphenylphosphoryl)-3-methylbutanal resulted in increased apoptosis in cancer cell lines. The mechanism was linked to the compound's ability to induce oxidative stress, thereby promoting cell death in malignant cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.